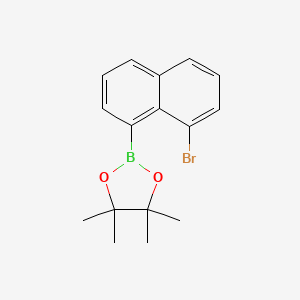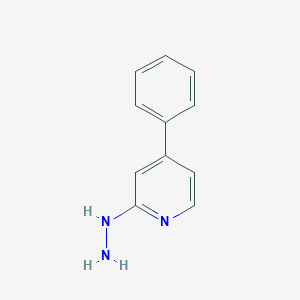![molecular formula C6H4ClN3S B13668605 7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
7-Chlorothieno[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a thieno ring fused to a pyrimidine ring with a chlorine atom at the 7th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,2-d]pyrimidin-2-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which yields thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization Reactions: Reagents such as formic acid, triethyl orthoformate, and pyrrolidine are used under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.
Cyclization Reactions: Products include thienopyrimidine-2,4-diones and other fused heterocyclic compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chlorothieno[3,2-d]pyrimidin-2-amine involves the inhibition of cytochrome bd oxidase, an enzyme involved in the oxidative phosphorylation pathway of Mycobacterium tuberculosis . By inhibiting this enzyme, the compound disrupts the energy metabolism of the bacteria, leading to its death. The molecular targets and pathways involved include the cytochrome bd oxidase complex and the ATP depletion pathway.
Comparison with Similar Compounds
Similar Compounds
2-Chlorothieno[2,3-d]pyrimidine: This compound has a similar structure but with the chlorine atom at the 2nd position of the thieno ring.
Thieno[3,2-d]pyrimidin-4-amine: This compound lacks the chlorine atom but has an amine group at the 4th position.
Uniqueness
7-Chlorothieno[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom at the 7th position and the amine group at the 2nd position contribute to its ability to inhibit cytochrome bd oxidase, making it a valuable compound for tuberculosis research.
Properties
Molecular Formula |
C6H4ClN3S |
|---|---|
Molecular Weight |
185.64 g/mol |
IUPAC Name |
7-chlorothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H4ClN3S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H,(H2,8,9,10) |
InChI Key |
HRAIVYSFAPDIOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)N)C(=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


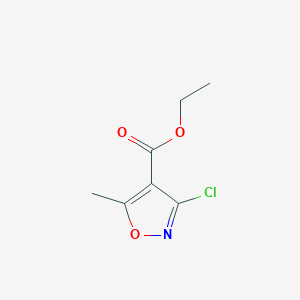
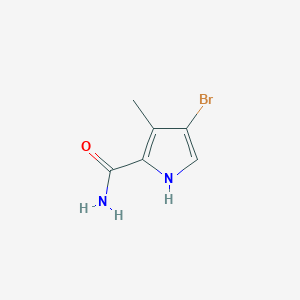
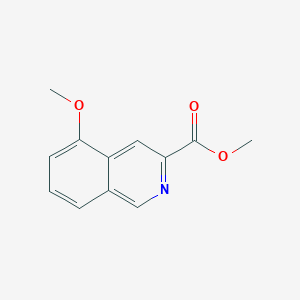
![2-Isopropoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668543.png)
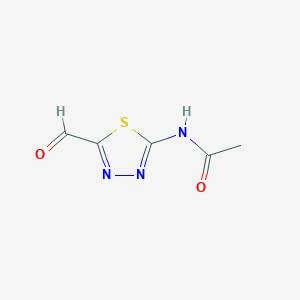
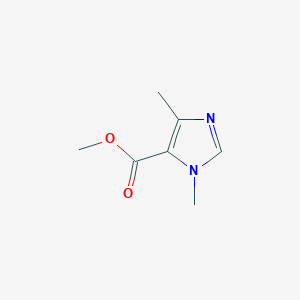
![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)
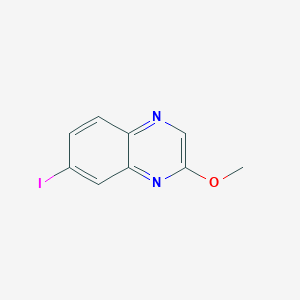
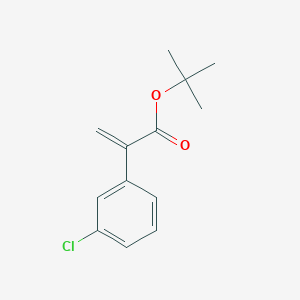
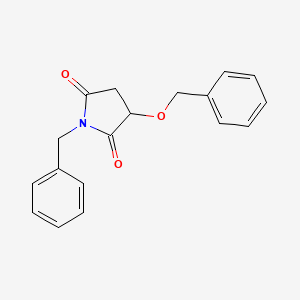
![6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13668594.png)
![Tert-butyl[3-(oxiran-2-YL)propoxy]diphenylsilane](/img/structure/B13668608.png)
